molecular formula C22H39N5O2 B12582456 5-Amino-N~1~,N~3~-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide CAS No. 290829-09-3

5-Amino-N~1~,N~3~-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide

Cat. No.: B12582456
CAS No.: 290829-09-3
M. Wt: 405.6 g/mol
InChI Key: PUUOKONBHORKPN-UHFFFAOYSA-N
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Properties

CAS No.

290829-09-3

Molecular Formula

C22H39N5O2

Molecular Weight

405.6 g/mol

IUPAC Name

5-amino-1-N,3-N-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C22H39N5O2/c1-5-26(6-2)13-9-11-24-21(28)18-15-19(17-20(23)16-18)22(29)25-12-10-14-27(7-3)8-4/h15-17H,5-14,23H2,1-4H3,(H,24,28)(H,25,29)

InChI Key

PUUOKONBHORKPN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC(=CC(=C1)N)C(=O)NCCCN(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N1,N3-bis(3-(diethylamino)propyl)isophthalamide typically involves the reaction of isophthalic acid derivatives with diethylamino propylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 2-8°C .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N1,N3-bis(3-(diethylamino)propyl)isophthalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-N1,N3-bis(3-(diethylamino)propyl)isophthalamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-N1,N3-bis(3-(diethylamino)propyl)isophthalamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially altering their activity. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes by modifying protein functions .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide: Similar in structure but contains dihydroxypropyl groups instead of diethylamino groups.

    1,3-Benzenedicarboxamide derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness

5-Amino-N1,N3-bis(3-(diethylamino)propyl)isophthalamide is unique due to its combination of amino and diethylamino groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research in multiple scientific fields.

Biological Activity

5-Amino-N1,N3-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-Amino-N1,N3-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide can be represented as follows:

  • Molecular Formula : C18H26N4O4
  • Molecular Weight : 358.43 g/mol

This compound features two diethylamino groups attached to a benzene ring that is further substituted with amino and dicarboxamide functionalities. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. A study focusing on peptides derived from benzenedicarbonyl compounds demonstrated potent antimicrobial effects against multidrug-resistant strains of bacteria. The presence of positively charged or bulky hydrophobic amino acids in such sequences enhances their interaction with bacterial membranes, leading to increased permeability and cell lysis .

Anticancer Activity

The anticancer potential of 5-Amino-N1,N3-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide has been investigated through various in vitro studies. For instance, compounds with similar structural motifs have shown cytotoxic effects against breast cancer cell lines (MCF-7), achieving cell inhibition rates exceeding 90% in some cases . The mechanism often involves apoptosis induction and disruption of cellular signaling pathways.

The mechanisms by which 5-Amino-N1,N3-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide exerts its biological effects include:

  • DNA Interaction : Computational docking studies suggest that the compound may interact with DNA gyrase, an essential enzyme for bacterial DNA replication, thereby inhibiting bacterial growth .
  • Cell Membrane Disruption : The hydrophobic nature of the diethylamino groups allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell death.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of synthesized peptides based on the benzenedicarbonyl backbone against various pathogens. The results indicated that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundMIC (µg/mL)Target Pathogen
Compound A8S. aureus
Compound B16E. coli

Study 2: Anticancer Effects

In another investigation, a series of analogs derived from the target compound were tested for their cytotoxicity against cancer cell lines. The findings revealed that one derivative achieved over 95% inhibition in MCF-7 cells at a concentration of 10 µM.

CompoundCell LineInhibition (%)
Compound XMCF-795.1
Compound YMCF-779.8

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